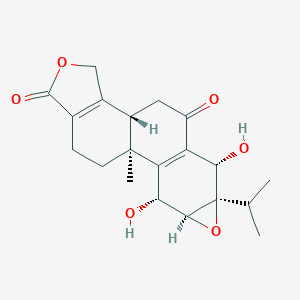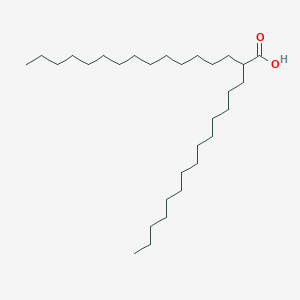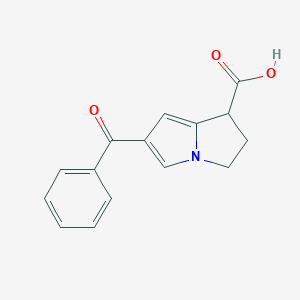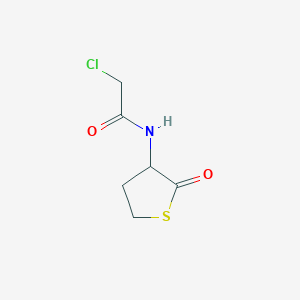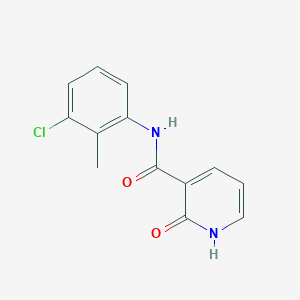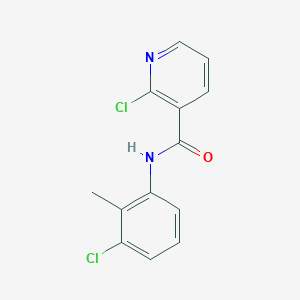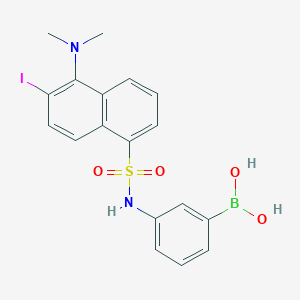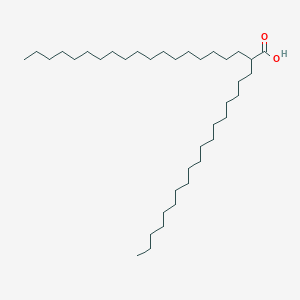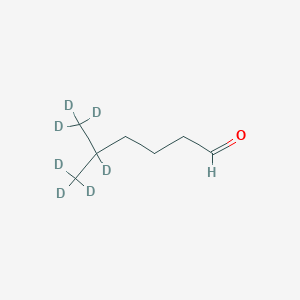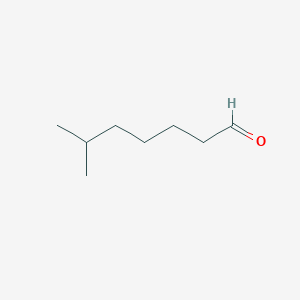![molecular formula C12H15NO2 B128133 Methyl 2-[(2E)-2-buten-1-ylamino]benzoate CAS No. 148160-35-4](/img/structure/B128133.png)
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate, also known as MBB, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MBB is a member of the benzoate family, which is a group of organic compounds that are commonly used in the synthesis of various pharmaceuticals.
Aplicaciones Científicas De Investigación
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has also been investigated for its potential use as a prodrug for the delivery of various therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has also been shown to inhibit the activity of various kinases, including Akt, ERK, and JNK, which are involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of various adhesion molecules, such as ICAM-1 and VCAM-1. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has also been shown to induce apoptosis in various cancer cell lines and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate. One area of research is the development of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate-based prodrugs for the delivery of various therapeutic agents. Another area of research is the investigation of the potential use of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate in the treatment of various inflammatory and autoimmune diseases. Finally, the development of more efficient synthesis methods for Methyl 2-[(2E)-2-buten-1-ylamino]benzoate could lead to the production of larger quantities of this compound, which could facilitate further research in this field.
In conclusion, Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses a wide range of biological activities and has been investigated for its potential use as a prodrug for the delivery of various therapeutic agents. The exact mechanism of action of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Despite its limitations, Methyl 2-[(2E)-2-buten-1-ylamino]benzoate remains a promising compound for further research in this field.
Métodos De Síntesis
The synthesis of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate involves the reaction of 2-[(2E)-2-buten-1-ylamino]benzoic acid with methanol and a catalytic amount of acid. The resulting product is then purified by recrystallization or chromatography. This method has been optimized to produce high yields of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate with a purity of over 95%.
Propiedades
Número CAS |
148160-35-4 |
|---|---|
Nombre del producto |
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate |
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
methyl 2-[[(E)-but-2-enyl]amino]benzoate |
InChI |
InChI=1S/C12H15NO2/c1-3-4-9-13-11-8-6-5-7-10(11)12(14)15-2/h3-8,13H,9H2,1-2H3/b4-3+ |
Clave InChI |
VMAVSKHXWATIAM-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/CNC1=CC=CC=C1C(=O)OC |
SMILES |
CC=CCNC1=CC=CC=C1C(=O)OC |
SMILES canónico |
CC=CCNC1=CC=CC=C1C(=O)OC |
Sinónimos |
Benzoic acid, 2-(2-butenylamino)-, methyl ester, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



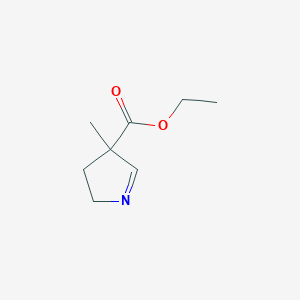
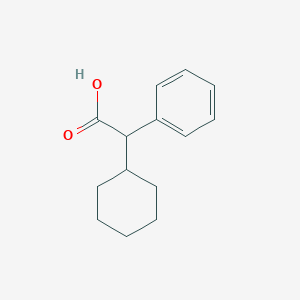
![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)
![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)
